molecular formula C20H22N4O4S2 B2690941 (Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 500277-12-3

(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2690941
M. Wt: 446.54
InChI Key: HLQHQGNBJZXNAS-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound belongs to a class of molecules that have been used as precursors in synthesizing novel heterocyclic compounds. For example, research has shown that derivatives of thiazolidin-4-ones, such as the mentioned compound, can be synthesized through reactions involving different starting materials to produce a variety of heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthesized molecules have been evaluated for their biological activities, demonstrating significant potential in pharmacological applications.

Antimicrobial Activity

Derivatives synthesized from compounds similar to the mentioned chemical have shown broad-spectrum antimicrobial activity. Studies have focused on modifying the chemical structure to enhance this activity against a range of gram-positive, gram-negative bacteria, and fungal strains (Desai et al., 2013). The structural modifications often involve substituting different functional groups or rings to investigate their effect on antimicrobial efficacy.

Antitumor and Anticancer Activity

Compounds derived from thiazolidin-4-one, including those with pyrimidine moieties, have been evaluated for their antitumor and anticancer activities. Research in this area explores the synthesis of novel compounds that could potentially be used in treating various cancers, focusing on their ability to inhibit the growth of cancer cells in vitro (Kawakami et al., 1998). The design of these molecules often aims to target specific pathways or mechanisms involved in cancer cell proliferation.

Chemical Synthesis and Characterization

The chemical synthesis of these compounds involves complex reactions that yield derivatives with varied biological activities. Studies detail the synthesis process, characterizing the compounds using techniques such as IR, NMR, and mass spectrometry to confirm their structures (Hassan et al., 2015). This research is crucial for understanding the chemical properties of these compounds and their potential as pharmacological agents.

properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-4-3-5-23-16(13)21-17(22-6-10-28-11-7-22)14(18(23)25)12-15-19(26)24(8-9-27-2)20(29)30-15/h3-5,12H,6-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHQGNBJZXNAS-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

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